5-nitro-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide
Description
Historical Context of Benzothiophene Derivatives in Medicinal Chemistry
Benzothiophene, a sulfur-containing heterocyclic aromatic compound fused with a benzene ring, has long been a cornerstone of medicinal chemistry due to its structural versatility and pharmacological potential. Early research into benzothiophene derivatives dates to the mid-20th century, when their unique electronic and steric properties were first exploited for drug design. The discovery of naturally occurring benzothiophene analogs in bioactive molecules spurred synthetic efforts to optimize their therapeutic profiles. By the 1980s, benzothiophene-based compounds such as zileuton (a 5-lipoxygenase inhibitor for asthma) and raloxifene (a selective estrogen receptor modulator for osteoporosis) demonstrated the scaffold’s capacity to target diverse biological pathways.
The development of 3-chlorobenzo[b]thiophene-2-carbonylchloride derivatives in the early 2000s marked a turning point, enabling modular synthesis of structurally complex analogs. These advancements coincided with growing recognition of benzothiophene’s role as a "privileged structure"—a molecular framework capable of binding multiple biological targets through strategic functionalization. For instance, the introduction of nitro groups and carboxamide side chains enhanced interactions with enzymes and receptors involved in inflammation and cancer. This historical trajectory underscores benzothiophene’s enduring relevance in addressing unmet medical needs.
Position of 5-Nitro-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide Within Contemporary Research
5-Nitro-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide (CAS 409109-09-7) represents a modern iteration of benzothiophene-based drug candidates, combining a nitro-substituted aromatic core with a propenylcarboxamide side chain. Its structure aligns with two key trends in current medicinal chemistry: (1) the use of electron-withdrawing nitro groups to modulate electronic properties and enhance binding to redox-sensitive targets, and (2) the incorporation of allyl groups to improve solubility and metabolic stability.
Recent studies on analogous compounds, such as 3-chlorobenzo[b]thiophene-2-carboxanilides, have demonstrated potent antiproliferative effects against human tumor cells via intercalation with DNA and inhibition of topoisomerases. The propenyl group in 5-nitro-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide may further facilitate covalent interactions with cysteine residues in target proteins, a strategy employed in kinase inhibitor design. Computational modeling suggests that the compound’s planar benzothiophene core and flexible side chain enable dual binding modes—intercalation and surface groove binding—in nucleic acid complexes. These attributes position it as a versatile scaffold for developing multitarget therapies.
Significance as a Privileged Structure in Drug Discovery
The benzothiophene nucleus is classified as a privileged structure due to its ability to serve as a template for generating ligands across multiple receptor families. 5-Nitro-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide exemplifies this versatility through three mechanistic dimensions:
- Electrophilic Reactivity : The nitro group at position 5 enhances electrophilicity, promoting interactions with nucleophilic residues in enzymatic active sites. This property is critical for inhibiting nitroreductases and cytochrome P450 isoforms involved in carcinogen activation.
- Conformational Flexibility : The propenylcarboxamide side chain adopts multiple rotameric states, allowing adaptation to diverse binding pockets. This flexibility is advantageous in targeting allosteric sites of G protein-coupled receptors.
- Aromatic Stacking Potential : The benzothiophene core engages in π-π stacking with tyrosine and tryptophan residues, a feature exploited in kinase inhibitors such as imatinib analogs.
Comparative analyses of benzothiophene derivatives reveal that nitro-substituted variants exhibit enhanced pharmacokinetic profiles, including increased blood-brain barrier permeability and prolonged half-lives, relative to their non-nitrated counterparts. These characteristics underscore the compound’s utility in central nervous system (CNS) drug development.
Research Trajectory and Current Investigation Status
Ongoing research on 5-nitro-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide focuses on three frontiers:
- Oncology : Preliminary screens indicate moderate antiproliferative activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC₅₀ values comparable to first-generation topoisomerase inhibitors. Mechanistic studies are exploring its role in inducing S/G₂ cell cycle arrest and apoptosis via p53-independent pathways.
- Antimicrobial Applications : The nitro group’s redox activity suggests potential as a prodrug activated by microbial nitroreductases. Current efforts aim to optimize selectivity between bacterial and mammalian cells to minimize off-target effects.
- Chemical Biology : Photoaffinity labeling studies utilize the propenyl group for covalent attachment to target proteins, enabling proteome-wide mapping of drug-protein interactions.
Despite these advances, challenges remain in optimizing bioavailability and reducing hepatic clearance. Structural modifications under investigation include replacing the propenyl group with cyclopropane rings to enhance metabolic stability and introducing fluorine atoms to improve target affinity. Collaborative initiatives between academic and industrial laboratories aim to advance the compound into preclinical trials by 2026, with a focus on combination therapies leveraging its multitarget capabilities.
Properties
IUPAC Name |
5-nitro-N-prop-2-enyl-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-2-5-13-12(15)11-7-8-6-9(14(16)17)3-4-10(8)18-11/h2-4,6-7H,1,5H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYADQHHCYBXIQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Functional Group and Reactivity Analysis
- Heterocyclic Cores :
- In , a similar allyl group in chavicyl acetate contributes to odor profiles, highlighting its versatility in diverse applications . Thiazole/Pyridine/Imidazole Moieties: Enhance hydrogen-bonding capacity and metal coordination, critical for target-specific interactions in antifungal or anticancer contexts .
Q & A
Q. What are the key structural features of 5-nitro-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide, and how do they influence its reactivity and biological activity?
- Methodological Answer : The compound features a benzothiophene core substituted with a nitro group at the 5-position and a propenyl-linked carboxamide at the 2-position. The nitro group enhances electrophilicity, enabling interactions with nucleophilic residues in biological targets, while the propenyl chain introduces steric and electronic effects that modulate binding affinity. Structural analogs (e.g., N-benzylthiophene-2-carboxamide) show that substitutions on the benzothiophene ring directly impact antimicrobial and anticancer activities . Computational tools like molecular electrostatic potential (MEP) maps can predict reactive sites, guiding synthetic modifications.
Q. What synthetic strategies are commonly employed for preparing 5-nitro-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide?
- Methodological Answer : Synthesis typically involves:
Nitro-functionalization : Direct nitration of 1-benzothiophene-2-carboxylic acid derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to achieve regioselectivity .
Amide coupling : Reacting 5-nitro-1-benzothiophene-2-carbonyl chloride with propenylamine via Schotten-Baumann or HATU-mediated coupling. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high yields .
Intermediate characterization by NMR and FT-IR is critical to confirm functional group integrity.
Q. Which analytical techniques are essential for characterizing this compound and validating its purity?
- Methodological Answer :
- HPLC : Reversed-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect byproducts .
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., nitro group deshielding effects) and propenyl chain conformation .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns aligned with theoretical values .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported bioactivity data for this compound across different studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent effects). To address this:
Conduct dose-response studies under standardized protocols (e.g., ISO 10993-5 for cytotoxicity).
Perform meta-analysis of existing data, adjusting for confounding variables like pH or serum content .
Use structure-activity relationship (SAR) models to isolate substituent effects. For example, compare nitro vs. amino analogs to assess electronic contributions to activity .
Q. What experimental design approaches optimize reaction conditions for synthesizing this compound with high yield and scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial or response surface methodology (RSM) to evaluate variables (temperature, catalyst loading, solvent ratio). For instance, a 2³ factorial design can identify optimal nitration conditions while minimizing side reactions .
- Process Analytical Technology (PAT) : Use in-line FT-IR or Raman spectroscopy to monitor reaction progress in real time, enabling dynamic adjustments .
- Scale-up considerations : Transition from batch to flow chemistry to enhance heat/mass transfer and reduce impurities .
Q. How can molecular docking and dynamics simulations elucidate the mechanism of action of this compound against specific biological targets?
- Methodological Answer :
Target selection : Prioritize receptors with known affinity for benzothiophene derivatives (e.g., kinase enzymes or GPCRs) .
Docking protocols : Use AutoDock Vina or Glide to predict binding poses, focusing on hydrogen bonding (nitro group) and hydrophobic interactions (propenyl chain) .
MD simulations (GROMACS/AMBER) : Simulate ligand-receptor complexes over 100+ ns to assess stability and identify critical residues for mutagenesis validation .
Cross-validate results with in vitro assays (e.g., SPR for binding kinetics).
Key Methodological Tools Referenced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
